molecular formula C11H18ClN5O B12223237 N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12223237
M. Wt: 271.75 g/mol
InChI Key: RVXOXGSYNGKHGQ-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3-chloromethyl-1,5-dimethylpyrazole with a suitable amine in the presence of a base such as sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The pyrazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.

    N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]para-toluidine: Another pyrazole-based compound with different functional groups.

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the pyrazole ring. This unique structure allows it to form specific interactions with metal ions and enzymes, making it valuable in various research applications .

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-8-5-9(16(3)13-8)6-12-10-7-15(2)14-11(10)17-4;/h5,7,12H,6H2,1-4H3;1H

InChI Key

RVXOXGSYNGKHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2OC)C)C.Cl

Origin of Product

United States

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